Imatinib is a synthetic tyrosine kinase inhibitor. [] It acts as a potent and relatively selective inhibitor of the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). [] Imatinib is used in the treatment of various cancers, including CML, gastrointestinal stromal tumors (GISTs), and certain other malignancies. []
The synthesis of Imatinib and its analogues often involves multi-step reactions utilizing various building blocks like substituted benzamides, pyrimidines, and piperazine derivatives. [, ] Key reactions include nucleophilic aromatic substitution, Buchwald-Hartwig amination, and amide bond formation. [, ]
Imatinib exerts its therapeutic effects by binding to the ATP-binding site of the BCR-ABL tyrosine kinase. [] This binding inhibits the enzyme's activity, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. [] Imatinib also inhibits other tyrosine kinases, such as c-KIT and PDGFR, which contributes to its activity against GISTs. []
Future research on Imatinib and related compounds focuses on:* Overcoming drug resistance: Developing next-generation tyrosine kinase inhibitors with activity against imatinib-resistant mutations. []* Expanding therapeutic applications: Exploring the potential of Imatinib in other diseases, including inflammatory and autoimmune disorders. []* Improving drug delivery: Developing novel formulations to enhance the bioavailability and reduce the side effects of Imatinib. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: